molecular formula C17H20Cl2FN3O2 B2760177 (2-Chloro-4-fluorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396866-65-1

(2-Chloro-4-fluorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2760177
CAS RN: 1396866-65-1
M. Wt: 388.26
InChI Key: SMWNKUGEIZTEOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The yield of the compound ethyl 2-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate (ZA3) was reported to be 80% .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds. These compounds have shown promising neuroprotective and anti-inflammatory properties .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Research has been conducted on the synthesis of related compounds with antitumor activities. For instance, a compound synthesized through the condensation of 3-fluorobenzoic acid showed inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).

Synthesis and Biological Activity Screening

  • A study on the synthesis and screening of fluoro substituted pyrazolyl benzoxazoles revealed insights into their biological activity. These compounds were synthesized and then screened for various biological activities (Jadhav, Nikumbh, & Karale, 2015).

Antioxidant Properties

  • The synthesis and antioxidant properties of various diphenylmethane derivative bromophenols, including natural products, have been explored. These studies assess the effectiveness of these compounds as antioxidants (Balaydın et al., 2010).

Crystal Structure and DFT Study

  • The crystal structure and density functional theory (DFT) studies of related compounds provide insights into their molecular structures and physicochemical properties. This research helps in understanding the molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Microwave-Assisted Synthesis

  • The microwave-assisted Fries rearrangement approach has been used for the regioselective synthesis of certain fluorine-containing compounds, providing insights into novel methodologies for compound synthesis (Moreno-Fuquen et al., 2019).

Analysis of Degradation Products

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O2.ClH/c1-11-15(12(2)24-20-11)10-21-5-7-22(8-6-21)17(23)14-4-3-13(19)9-16(14)18;/h3-4,9H,5-8,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWNKUGEIZTEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-fluorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

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